Bismuth(III) vanadate

Description

Properties

IUPAC Name |

2,4,5-trioxa-1-bisma-3λ5-vanadabicyclo[1.1.1]pentane 3-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWWISLMBKFJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

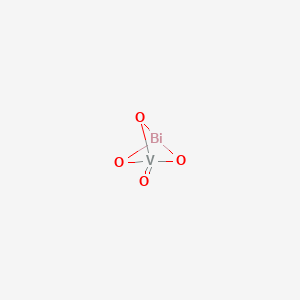

O=[V]12O[Bi](O1)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Photocatalysis

Overview : Bismuth(III) vanadate is widely studied as a photocatalyst for the degradation of organic pollutants under visible light irradiation. Its bandgap of approximately 2.4 eV allows it to effectively harness solar energy.

Key Findings :

- Mechanism : The photocatalytic activity of this compound is attributed to its ability to generate hydroxyl radicals and superoxide ions, which are effective in oxidizing organic compounds in wastewater .

- Performance Enhancements : Doping with metals (e.g., palladium or silver) or non-metals (e.g., nitrogen) can improve the photocatalytic efficiency by enhancing charge separation and reducing recombination rates .

Case Studies :

- A study demonstrated that a Pd/AgBr/3D-BiVO₄ composite achieved over 100% degradation of 4-chlorophenol within 140 minutes due to enhanced electron transfer facilitated by its nanostructured surface .

- Another research highlighted the synthesis of fluorine-doped bismuth vanadate composites with graphene oxide, which improved charge transport and photocatalytic activity for detecting nitrite ions .

Photoelectrochemical Water Splitting

Overview : this compound serves as a photoanode material for solar-driven water splitting, producing hydrogen fuel through electrochemical reactions.

Key Findings :

- Material Properties : The efficiency of this compound in water splitting is influenced by its crystalline structure and the presence of defects, such as oxygen vacancies . These defects can enhance the material's electronic properties and charge carrier dynamics.

- Research Developments : Recent studies have shown that lanthanide doping can further enhance the photocatalytic properties of this compound under solar irradiation, enabling both oxidation and reduction processes .

Case Studies :

- Research indicated that this compound thin films deposited on conductive substrates exhibited significant photocurrent densities under simulated sunlight, demonstrating their potential for practical applications in renewable energy .

Energy Storage

Overview : this compound is being explored as an anode material in lithium-ion batteries due to its favorable electrochemical properties.

Key Findings :

- Nanostructured Forms : The development of flower-like hierarchical spheres of this compound has been shown to enhance electrochemical energy storage capabilities due to increased surface area and improved ionic conductivity .

- Performance Metrics : Studies have reported high specific capacities and stable cycling performance when using this compound-based anodes in lithium-ion batteries .

Environmental Remediation

Overview : The use of this compound in environmental applications focuses on its ability to degrade pollutants through photocatalytic processes.

Key Findings :

- Organic Pollutant Degradation : this compound has been effective in breaking down various organic contaminants in aqueous solutions, making it a viable option for wastewater treatment technologies .

- Composite Materials : The development of composite materials incorporating this compound has been shown to enhance pollutant degradation rates significantly compared to pure this compound systems .

Summary Table of Applications

| Application Area | Key Features | Performance Enhancements |

|---|---|---|

| Photocatalysis | Degradation of organic pollutants | Metal/non-metal doping improves efficiency |

| Photoelectrochemical Water Splitting | Hydrogen production through solar energy | Doping enhances electronic properties |

| Energy Storage | Anode material for lithium-ion batteries | Nanostructuring increases capacity |

| Environmental Remediation | Effective in wastewater treatment | Composite materials enhance degradation rates |

Comparison with Similar Compounds

Metal Vanadates

BiVO₄ is compared to other metal vanadates in catalytic performance, structural stability, and optical properties:

Key Findings :

Bismuth-Based Compounds

BiVO₄ is contrasted with other bismuth compounds in functionality and structural properties:

Key Findings :

Glass-Forming Vanadates

BiVO₄’s glass-forming behavior differs significantly from lead and alkaline earth vanadates:

Key Findings :

- BiVO₄ glasses have restricted formation ranges and anomalous molar volumes, suggesting unique structural evolution .

- Lead and alkaline earth vanadates follow predictable Tg and volume trends, unlike BiVO₄ .

Research Advancements and Challenges

- Charge Transport : Doping BiVO₄ with Mo, W, or forming heterojunctions (e.g., BiVO₄/black phosphorus) reduces recombination, enhancing photocurrent density .

- Morphological Engineering : Fusiform BiVO₄ shows superior electrochemical sensing for paracetamol compared to bulky morphologies .

- Environmental Applications : BiVO₄ composites degrade >90% of industrial dyes under visible light, outperforming many vanadates .

Preparation Methods

Solid-State Reaction Synthesis

Solid-state synthesis remains a foundational approach for BiVO₄ production, particularly for achieving high crystallinity. In this method, stoichiometric mixtures of bismuth oxide (Bi₂O₃) and vanadium precursors—such as ammonium metavanadate (NH₄VO₃)—are calcined at elevated temperatures. For instance, a study demonstrated that heating Bi₂O₃ and NH₄VO₃ at 700°C for 4 hours yields monoclinic BiVO₄ with large, irregular particles (15 µm) . The high-temperature environment facilitates atomic diffusion, ensuring phase purity but often resulting in coarse morphologies. Raman spectroscopy of such samples reveals asymmetric VO₄ tetrahedral vibrations (e.g., 826 cm⁻¹), indicative of distorted local symmetry . Despite its simplicity, this method’s energy intensity and limited control over particle size restrict its applicability in nanostructured systems.

Co-Precipitation and pH-Controlled Methods

Co-precipitation techniques dominate industrial-scale BiVO₄ synthesis due to their scalability and tunability. A patented approach involves dissolving Bi₂O₃ in nitric acid to form Bi(NO₃)₃ (0.1–2 mol/L), which is then mixed with a sodium vanadate (NaVO₃) solution derived from NH₄VO₃, sodium tripolyphosphate (Na₅P₃O₁₀), and sodium molybdate (Na₂MoO₄) . Critical parameters include:

-

Molar Ratios : V:Bi = 0.6–1.8:1, Mo:Bi = 0–1:1, NaOH:Bi = 5–10:1 .

-

Reaction Conditions : pH 4–10, temperature 20–90°C, and stirring for 1–5 hours .

Post-precipitation steps—aging, washing, and drying—yield amorphous BiVO₄, which is subsequently calcined (e.g., 800°C for 1 hour) to enhance crystallinity . Ball milling further reduces particle size, producing powders with surface areas suitable for photocatalytic applications . This method’s versatility allows doping with molybdenum, altering electronic properties for enhanced charge carrier mobility .

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods enable precise morphological control under milder conditions. For example, reacting Bi(NO₃)₃ and NH₄VO₃ in aqueous NaOH at 90°C for 5 hours produces monoclinic BiVO₄ with well-defined crystalline facets . The alkaline environment (pH 10) promotes the formation of scheelite-phase BiVO₄, while temperature modulates particle size (0.3–1.2 µm) . A variant using ethylene glycol as a solvent facilitates anisotropic growth, yielding plate-like crystals with enhanced surface reactivity .

Recent advances incorporate structure-directing agents. Three-dimensionally ordered macroporous (3DOM) BiVO₄, synthesized via a PMMA-templating strategy, exhibits a high surface area (24 m²/g) and superior phenol degradation efficiency under visible light . Such architectures optimize light absorption and reactant diffusion, critical for photocatalytic performance.

Ultrasonic-Assisted Coprecipitation

Ultrasonication enhances nucleation kinetics in coprecipitation routes. A protocol involving Bi₅O(OH)₉(NO₃)₄ and NH₄VO₃ in nitric acid, followed by 1-hour sonication, produces amorphous BiVO₄ nanoparticles . Post-calcination at 300°C crystallizes the material into the monoclinic phase, with particle sizes below 100 nm . The ultrasonic energy disrupts agglomeration, ensuring uniform morphology—a key factor in electrochemical applications such as pollutant degradation .

Flux Synthesis for Single-Crystal Nanowires

Flux growth techniques enable the synthesis of single-crystal BiVO₄ nanowires, a morphology advantageous for charge transport. Recrystallizing BiVO₄ microparticles in a NaVO₃ flux at 550–700°C yields nanowires with lengths exceeding 20 µm and diameters of ~433 nm . These nanowires adopt the monoclinic scheelite structure, oriented along the crystal direction . Despite their structural perfection, the absence of facet-dependent charge separation limits their photocatalytic oxygen evolution rate (28.75 µmol h⁻¹ under 390 mW/cm² visible light) .

Acidic Leaching and Selective Precipitation

A novel method leveraging acidic conditions (pH ≤ 3) involves leaching vanadium from ores or waste materials into a vanadate-rich solution, which is then combined with a Bi³⁺ salt . Maintaining a Bi:V molar ratio of 0.8:1–1.2:1 ensures stoichiometric precipitation, while post-synthesis hydrothermal treatment (120°C) enhances crystallinity . This approach is particularly viable for resource recovery from industrial byproducts, aligning with circular economy principles.

Phase and Morphology Control Through Calcination

Calcination temperature critically influences BiVO₄ phase composition. For example, calcining precursors at 300°C produces tetragonal BiVO₄ with a 2.9 eV bandgap, while 450°C yields the monoclinic phase (2.4 eV) . The latter’s visible-light absorption (λ < 520 nm) underpins its photocatalytic activity . Additionally, ball milling calcined powders reduces particle size and introduces surface defects, which can act as recombination centers unless mitigated by surface passivation .

Comparative Analysis of Synthesis Routes

Table 1 summarizes key parameters and outcomes across methods:

| Method | Temperature | Morphology | Crystal Phase | Bandgap (eV) | Application |

|---|---|---|---|---|---|

| Solid-State | 700°C | Irregular particles | Monoclinic | 2.4 | Structural studies |

| Hydrothermal | 90°C | Faceted crystals | Monoclinic | 2.4 | Photocatalysis |

| Ultrasonic Coprecipitation | 300°C | Nanoparticles | Monoclinic | 2.4 | Electrochemical sensors |

| Flux Synthesis | 700°C | Nanowires | Monoclinic | 2.41 | Photocatalytic membranes |

Q & A

Q. How can synthesis conditions be optimized to control the crystal phase and morphology of BiVO₄?

BiVO₄ exhibits multiple crystal phases (e.g., monoclinic, tetragonal), each with distinct photoelectrochemical properties. Hydrothermal synthesis using surfactants like L-lysine allows precise control over morphology (e.g., nanocrystals, composites). Key parameters include pH, temperature, and calcination conditions. For example, calcination at 400–500°C enhances crystallinity but may reduce surface area. Characterization via XRD, BET surface area analysis, and SEM is critical to validate phase purity and morphology .

Q. What are the primary challenges in characterizing oxygen-deficient BiVO₄ structures?

X-ray diffraction (XRD) alone may fail to distinguish between pristine BiVO₄ and oxygen-deficient phases due to overlapping diffraction patterns. Complementary techniques such as X-ray absorption spectroscopy (XAS), scanning transmission X-ray microscopy (STXM), and atomic force microscopy (AFM) are essential to resolve surface and bulk oxygen vacancies. These methods provide insights into electronic structure and defect-related recombination pathways .

Q. Which factors most significantly influence BiVO₄’s photocatalytic performance in organic pollutant degradation?

Photocatalytic efficiency depends on crystallinity, surface area, and charge carrier mobility. For instance, heterostructures like BiVO₄/Bi₂O₃ enhance charge separation. Experimental optimization involves varying synthesis parameters (e.g., Bi/V molar ratio, surfactant type) and evaluating degradation kinetics using model pollutants like methylene blue. UV-Vis spectroscopy and electrochemical impedance spectroscopy (EIS) are used to quantify bandgap and charge transfer resistance .

Advanced Research Questions

Q. How can charge transfer efficiency at BiVO₄-based photoanodes be improved to approach theoretical photocurrent limits?

The experimental photocurrent density of BiVO₄ (~3 mA/cm²) is far below its theoretical maximum (~7 mA/cm²) due to electron-hole recombination. Advanced strategies include:

- Dual-layer catalysts : Stacking FeOₓ/NiOₓ on BiVO₄ improves oxygen evolution kinetics .

- Heterojunctions : Coupling with WO₃ or Mo-doped BiVO₄ reduces recombination at interfaces .

- Nanostructuring : Silicon nanocones or porous architectures enhance light absorption and carrier collection . In situ spectroelectrochemical methods (e.g., transient absorption spectroscopy) are critical to probe charge dynamics .

Q. What mechanisms underlie the degradation of BiVO₄ under operational conditions in photoelectrochemical cells?

Degradation arises from surface phase instability and chemical corrosion during water oxidation. In situ techniques like operando XAS and AFM reveal that kinetic limitations prevent surface reorganization, leading to vanadium leaching. Computational modeling (DFT) paired with experimental data identifies stable dopants (e.g., Mo) that mitigate degradation .

Q. How can discrepancies between theoretical and experimental solar-to-hydrogen conversion efficiencies be reconciled?

While BiVO₄’s theoretical efficiency is ~9%, experimental values rarely exceed 6.2% due to interfacial losses and incomplete light absorption. Nanocone-based designs and tandem cells (e.g., BiVO₄/perovskite) optimize light trapping and voltage matching. Quantitative analysis of external quantum efficiency (EQE) and intensity-modulated photocurrent spectroscopy (IMPS) helps pinpoint efficiency-limiting steps .

Q. What methodologies resolve contradictions in reported photocatalytic activities of BiVO₄ composites?

Variations in activity often stem from differences in defect density, interfacial contact, or catalyst loading. Standardized protocols for heterostructure synthesis (e.g., hydrothermal vs. sol-gel) and characterization (e.g., cross-sectional TEM, EIS) are essential. Meta-analyses comparing datasets under controlled conditions (e.g., pH, illumination intensity) can isolate key variables .

Methodological Best Practices

- Data Collection : Maintain detailed records of synthesis parameters (precursor ratios, annealing time) and characterization conditions (light source intensity, electrolyte composition) to ensure reproducibility .

- Triangulation : Combine computational (DFT, molecular dynamics), spectroscopic (XAS, STXM), and electrochemical (EIS, chronoamperometry) methods to validate hypotheses .

- Reporting : Follow standards for transparent methodology (e.g., SRQR guidelines) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.